molecular formula C12H17N2NaO3 B14440439 5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt CAS No. 73681-11-5

5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt

Cat. No.: B14440439
CAS No.: 73681-11-5
M. Wt: 260.26 g/mol
InChI Key: VMUCUSNDTKGFRO-UHFFFAOYSA-M
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Description

5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of isobutyl and 2-methylallyl groups at the 5-position of the barbituric acid ring, which influences its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt typically involves the alkylation of barbituric acid. The process begins with the preparation of barbituric acid, which is synthesized by the condensation of urea with malonic acid. The barbituric acid is then subjected to alkylation using isobutyl bromide and 2-methylallyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or 2-methylallyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted barbiturates depending on the nucleophile used.

Scientific Research Applications

5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.

    Biology: Studied for its effects on the central nervous system and its potential use as a sedative or hypnotic agent.

    Medicine: Investigated for its potential therapeutic applications in treating anxiety, insomnia, and seizure disorders.

    Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital sodium salt: Another barbiturate with sedative and anticonvulsant properties.

    Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.

    5-Isobutyl-5-(2,3-dihydroxypropyl)barbituric acid: A metabolite of 5-Isobutyl-5-(2-methylallyl)barbituric acid.

Uniqueness

5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its combination of isobutyl and 2-methylallyl groups at the 5-position of the barbituric acid ring influences its potency, duration of action, and metabolic profile.

Properties

CAS No.

73681-11-5

Molecular Formula

C12H17N2NaO3

Molecular Weight

260.26 g/mol

IUPAC Name

sodium;5-(2-methylprop-2-enyl)-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H18N2O3.Na/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16;/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

VMUCUSNDTKGFRO-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+]

Origin of Product

United States

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